Caprazamycin

説明

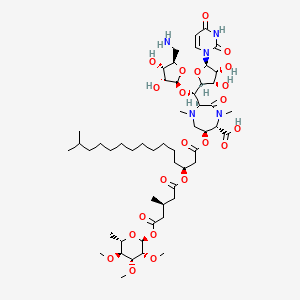

Structure

2D Structure

特性

分子式 |

C53H87N5O22 |

|---|---|

分子量 |

1146.3 g/mol |

IUPAC名 |

(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid |

InChI |

InChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)/t28-,29-,30-,31+,32-,37-,38-,39+,40-,41+,42+,43-,44-,45-,46+,47+,49+,51-,52-/m0/s1 |

InChIキー |

IDKBSYZJTHLMLI-IUKJTPATSA-N |

SMILES |

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C[C@@H](C)CC(=O)O[C@@H](CCCCCCCCCCC(C)C)CC(=O)O[C@H]2CN([C@H](C(=O)N([C@@H]2C(=O)O)C)[C@@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CN)O)O)C)OC)OC)OC |

正規SMILES |

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC |

同義語 |

caprazamycin B CPZ-B cpd |

製品の起源 |

United States |

Structural Elucidation and Stereochemical Characterization

Methodologies Employed for Initial Structural Determination

The initial determination of the caprazamycin structure was a significant challenge due to its complexity and the presence of several novel moieties. The planar structures were primarily established using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. researchgate.net This technique allowed researchers to piece together the connectivity of the atoms within the molecule.

Further structural information was obtained using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). researchgate.netnih.gov This method proved essential for separating the mixture of this compound analogues produced by the source organism and for providing structural details based on their fragmentation patterns. researchgate.net Fast atom bombardment mass spectroscopy also revealed characteristic fragmentations corresponding to the deacyl-components, including the aminoribose, uracil (B121893), and fatty acid groups. nih.gov The degradation of the parent compound into smaller, identifiable fragments was a key strategy. For instance, the absolute structure of this compound B was definitively established through a combination of NMR spectroscopy and X-ray crystallography performed on its degradation products. researchgate.net

Detailed Analysis of the Unique Caprazol (B1245282) Core and N-Methyldiazepanone Ring System

At the heart of the this compound structure lies the (+)-caprazol core, a unique and defining moiety. nih.govnih.gov This core skeleton is composed of an N-alkylated 5'-(β-O-aminoribosyl)-glycyluridine which is cyclized to form a rare N-methyldiazepanone ring. nih.govresearchgate.net The diazepanone is a seven-membered lactam ring system that is central to the molecule's three-dimensional shape. jst.go.jp

The caprazol core is a feature that caprazamycins share with the closely related liposidomycin family of antibiotics. nih.govnih.gov The total synthesis of caprazol was a significant achievement in organic chemistry, confirming its proposed structure. jst.go.jp While the caprazol core itself exhibits only weak antibacterial activity, it serves as the essential scaffold upon which the other functional components are assembled. nih.govjst.go.jp

Characterization of Aminoribosyl, Uridyl, and Fatty Acyl Moieties

Caprazamycins are classified as liponucleoside antibiotics, reflecting the presence of both a lipid component and a nucleoside derivative. nih.gov The structure is derived from 5'-(β-O-aminoribosyl)-glycyluridine. nih.govresearchgate.net This portion consists of a uridine (B1682114) base linked to a five-carbon aminoribose sugar. The uracil moiety and the amino group of the aminoribosyl-glycyluridine have been identified as essential for the inhibition of the target enzyme, MraY translocase. nih.gov

| This compound Analogue | Fatty Acyl Moiety |

| This compound A | C16 unsaturated fatty acid |

| This compound B | C17 unsaturated fatty acid |

| This compound C | C15 unsaturated fatty acid |

| This compound E | C14 saturated fatty acid |

| This compound F | C15 saturated fatty acid |

| This compound G | C16 saturated fatty acid |

This table represents a summary of fatty acyl variations found in different this compound analogues based on existing literature.

Stereochemical Assignments and Their Importance in Biological Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, in this compound is fundamental to its biological activity. The core skeleton is specifically the (+)-caprazol enantiomer. nih.govnih.gov The stereochemistry of the related liposidomycins was fully established through X-ray crystallography analysis of this compound, highlighting the structural conservation between these antibiotic families. nii.ac.jp

Key stereocenters have been identified as critical for function. For example, the 3''-OH group on the core structure and the amino group of the aminoribosyl moiety are essential for the potent inhibition of the bacterial translocase I enzyme, MraY. nih.gov Structure-activity relationship (SAR) studies, conducted by synthesizing various analogues, have confirmed that modifications to these key stereochemical points can dramatically alter or abolish antibacterial efficacy. mit.eduacs.org The synthesis of the core structure of muraymycin and this compound antibiotics has further underscored the importance of correct stereochemistry. jst.go.jp

Advanced Spectroscopic and Crystallographic Techniques for Refined Structural Confirmation

While initial structural hypotheses were formed using 2D NMR and degradation studies, advanced analytical methods provided the definitive confirmation. High-resolution mass spectrometry, particularly LC/ESI-MS/MS using triple quadrupole mass analyzers, has been powerful in separating and identifying new this compound derivatives from culture extracts. researchgate.netnih.gov This technique allows for detailed analysis of fragmentation patterns in both positive and negative ionization modes, revealing characteristic product ions that serve as fingerprints for the different parts of the molecule. nih.gov

X-ray crystallography has been indispensable for determining the absolute stereochemistry. researchgate.netnii.ac.jp By obtaining a crystal structure of a degradation product of this compound B, researchers were able to unambiguously assign the three-dimensional arrangement of its atoms. researchgate.net More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful tool to visualize the interaction between MraY inhibitors and the MraY enzyme itself, providing atomic-level insights into the binding mode and confirming the structural features required for inhibition. researchgate.net

Biosynthetic Pathway Investigations

Identification and Characterization of the Caprazamycin Biosynthetic Gene Cluster (cpzBGC)

The this compound biosynthetic gene cluster (cpzBGC) was first identified and sequenced from the producing organism, Streptomyces sp. MK730-62F2. nih.govnih.gov The initial identification was challenging due to the compound's unique structure. Researchers used oligonucleotides based on the sequence of a known sugar O-methyltransferase from the elloramycin (B1244480) pathway to probe the genome, leading to the discovery of the cpz cluster. nih.gov

Sequence analysis of a 42.3-kb contiguous region revealed the presence of 23 open reading frames (ORFs), designated cpz9 to cpz31, which are putatively involved in the biosynthesis, regulation, transport, and resistance mechanisms associated with this compound. nih.govnih.gov Heterologous expression of this gene cluster in Streptomyces coelicolor M512, a model host organism, resulted in the production of non-glycosylated this compound derivatives, confirming the cluster's role in producing the core aglycone structure. nih.govnih.gov This experiment also highlighted that the genes for the sugar moiety were not located within this primary cluster. researchgate.netasm.org

Below is a table detailing some of the key genes within the cpzBGC and their proposed functions based on sequence homology and experimental evidence.

| Gene | Proposed Function | Reference(s) |

| cpz4 | Arylsulfate sulfotransferase, involved in sulfation. | nih.gov |

| cpz5 | 3-hydroxy-3-methylglutaryl-CoA synthase. | researchgate.net, nih.gov |

| cpz6 | Type III polyketide synthase, produces triketide pyrones for sulfation. | nih.gov |

| cpz8 | PAPS-dependent sulfotransferase. | nih.gov |

| cpz10 | Non-heme αKG-dependent β-hydroxylase. | nih.gov, researchgate.net |

| cpz15 | β-hydroxylase (oxygenase), converts UMP to uridine (B1682114) 5' aldehyde. | nih.gov, nih.gov |

| cpz20 | Acyl-CoA synthase. | researchgate.net, researchgate.net |

| cpz21 | Acyltransferase, attaches the 3-methylglutaryl moiety. | nih.gov, researchgate.net |

| cpz25 | Reductase. | researchgate.net, researchgate.net |

| cpz27 | Aminoglycoside phosphotransferase, phosphorylates the biosynthetic intermediate. | nih.gov, researchgate.net |

| cpz28 | Sugar O-methyltransferase. | nih.gov, uniprot.org |

| cpz31 | Glycosyltransferase, attaches the rhamnose moiety. | nih.gov, nih.gov |

Genes Involved in the Nucleoside Core Formation (e.g., Cpz10, Cpz15, Cpz27, Mur17, Mur23)

The assembly of the complex nucleoside core of this compound involves a series of enzymatic modifications. nih.gov Studies have characterized several key enzymes from the cpzBGC that are crucial for this process. researchgate.netnih.govresearchgate.net

Cpz15 : This enzyme, initially annotated as a β-hydroxylase, was later characterized as a non-heme, αKG-dependent oxygenase. researchgate.netnih.gov Its primary role is to convert uridine mono-phosphate (UMP) into uridine 5'-aldehyde, an early step in forming the modified nucleoside. nih.govnih.gov

Mur17 (Cpz14) : Following the action of Cpz15, Mur17, a threonine incorporating enzyme, acts on the uridine 5'-aldehyde to form 5'-C-glycyluridine. nih.govnih.gov

Cpz10 : This non-heme αKG-dependent enzyme is the true β-hydroxylase in the pathway. nih.govresearchgate.net It performs a critical hydroxylation step on a key intermediate, which is essential for the maturation of this compound. nih.govnih.gov

Cpz27 : Characterized as a phosphotransferase, Cpz27 is responsible for phosphorylating an intermediate derived from the Δcpz10 mutant, indicating its role in the main biosynthetic pathway. nih.govresearchgate.net

Mur23 : This enzyme is involved in a branch point in the pathway. While the β-hydroxylation by Cpz10 directs the intermediate towards this compound maturation, the decarboxylation of the same intermediate by Mur23 orients the biosynthesis towards the related muraymycin antibiotics. nih.govresearchgate.net

Enzymatic Functions and Proposed Mechanistic Steps (e.g., β-Hydroxylation by Cpz10)

The enzymatic steps in the formation of the this compound core are highly specific. A pivotal step is the β-hydroxylation catalyzed by Cpz10. nih.gov This reaction is crucial as it permits the subsequent maturation of the this compound molecule. researchgate.netresearchgate.net

In vitro assays confirmed that Cpz10 hydroxylates its substrate to form the β-hydroxylated product. nih.govnih.gov Structural and mechanistic studies revealed that Cpz10 is a non-heme, αKG-dependent enzyme that uniquely recruits two iron atoms. nih.gov One iron atom participates directly in the catalytic center to activate dioxygen, while the second is proposed to be involved in electron and charge transfer, ensuring the regio- and stereo-specificity of the hydroxylation reaction. nih.govresearchgate.net The absence of this hydroxylation, as seen in a Δcpz10 mutant, leads to the accumulation of a different major product, underscoring the critical role of Cpz10 in committing the pathway to this compound formation. nih.gov

Origin and Incorporation of the 3-Methylglutaryl Moiety

A distinctive feature of the this compound structure is the 3-methylglutaryl moiety. nih.gov Investigations into its origin revealed a dual sourcing mechanism, involving both genes from the cpzBGC and pathways from the host's primary metabolism. nih.gov

Within the this compound gene cluster, the gene cpz5 encodes a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. nih.gov Additionally, the inactivation of cpz21, an acyltransferase, resulted in the accumulation of simplified liponucleoside antibiotics lacking the 3-methylglutaryl group, confirming Cpz21's role in attaching this moiety to the this compound core. nih.govnih.gov

Further studies using the heterologous host Streptomyces coelicolor demonstrated that the host's leucine (B10760876)/isovalerate utilization (Liu) pathway also contributes to the supply of the 3-methylglutaryl-CoA precursor. nih.gov Gene deletion experiments in S. coelicolor showed that the intermediate 3-methylglutaconyl-CoA from the Liu pathway is utilized for the biosynthesis. nih.gov This represents a rare instance of a secondary metabolite pathway "hijacking" an intermediate from primary metabolism. nih.gov The enzymes Cpz20 (an acyl-CoA synthase) and Cpz25 (a reductase) from the cpz cluster are also involved in this common route after the pathways merge. nih.govresearchgate.net

Formation and Attachment of the Deoxysugar Moiety (L-Rhamnose)

The final structure of this compound includes a permethylated L-rhamnose sugar. nih.gov The heterologous expression of the main cpz gene cluster alone only yielded this compound aglycones (the non-glycosylated form), indicating that the genes for deoxysugar biosynthesis were located elsewhere on the chromosome of the original producer, Streptomyces sp. MK730-62F2. researchgate.netnih.gov

Identification of Distantly Located Rhamnose Biosynthesis Genes

A separate gene subcluster responsible for the biosynthesis of dTDP-L-rhamnose was identified elsewhere on the genome of Streptomyces sp. MK730-62F2. nih.govnih.gov This was achieved by using degenerate primers to screen a cosmid library for a dTDP-glucose 4,6-dehydratase gene, a key enzyme in this pathway. nih.govasm.org

The involvement of this distant cluster in this compound formation was definitively proven by the insertional inactivation of the gene cpzDIII (a putative dTDP-glucose 4,6-dehydratase). nih.govnih.gov This mutation resulted in the accumulation of this compound aglycones, the same products seen in the heterologous host that naturally lacks these genes. nih.gov Further knockout experiments confirmed that four specific genes from this subcluster are sufficient for the biosynthesis of the deoxysugar. nih.gov

The essential genes for dTDP-L-rhamnose biosynthesis are detailed in the table below.

| Gene | Proposed Function | Reference(s) |

| cpzDII | dTDP-glucose synthase | nih.gov, uni-tuebingen.de |

| cpzDIII | dTDP-glucose 4,6-dehydratase | nih.gov, uni-tuebingen.de |

| cpzDIV | dTDP-4-keto-6-deoxyglucose epimerase | nih.gov, uni-tuebingen.de |

| cpzDVI | dTDP-L-rhamnose-4-ketoreductase | nih.gov, uni-tuebingen.de |

Glycosyltransferase Activity (e.g., Cpz31)

Once the activated sugar dTDP-L-rhamnose is synthesized, it must be attached to the this compound aglycone. This crucial step is catalyzed by the glycosyltransferase Cpz31, which is encoded within the main cpzBGC. nih.govnih.gov

In vitro studies using purified Cpz31 enzyme demonstrated its ability to transfer the L-rhamnose moiety to this compound aglycones, generating the complete, glycosylated this compound molecule. nih.govasm.org Co-expression of the main cpz cluster with a separate plasmid containing all the necessary genes for dTDP-L-rhamnose biosynthesis in S. coelicolor successfully reconstituted the production of intact caprazamycins. nih.gov This confirmed the function of Cpz31 and demonstrated that the lack of the deoxysugar precursor was the only barrier to producing the complete antibiotic in the heterologous host. asm.org The enzyme is also homologous to other known rhamnosyltransferases. rsc.org

Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Engineering

The use of heterologous expression systems has been fundamental in deciphering the biosynthetic pathway of this compound and for engineering novel derivatives. By transferring the this compound biosynthetic gene cluster (BGC) from its native producer, Streptomyces sp. MK730-62F2, into well-characterized host strains, researchers have been able to identify the functions of individual genes and overcome challenges associated with the native producer. researchgate.netnih.gov

Streptomyces coelicolor, a genetically tractable model organism, has been the primary heterologous host for these studies. researchgate.net Specific strains such as S. coelicolor M512, M1146, and M1154 have been successfully used. nih.gov The initial heterologous expression of a cosmid containing the this compound gene cluster in S. coelicolor M512 led to the production of non-glycosylated but bioactive this compound derivatives, often referred to as this compound aglycones. researchgate.netnih.gov This outcome was a direct result of the absence of the L-rhamnose biosynthetic genes in the S. coelicolor host genome, a key finding that helped to establish that these genes are located outside the main cpz cluster in the original producer. asm.orgresearchgate.net

The heterologous expression system in S. coelicolor has served as a powerful platform for functional genomics. A series of gene deletion experiments within the cloned cpz gene cluster allowed for the precise identification of the cluster's boundaries and the assignment of functions to specific genes. researchgate.net For example, the inactivation of cpz21 in the heterologous host led to the accumulation of des-methylglutaryl caprazamycins, confirming its role as an acyltransferase. nih.gov This approach not only validates gene function but also facilitates the production of novel simplified liponucleoside antibiotics. nih.govnih.gov

The generation of strains like S. coelicolor M512/cpzLK09, which harbors the this compound BGC, has been instrumental for further investigations into post-biosynthetic modifications and the influence of host metabolism and regulation on this compound production. asm.orgresearchgate.net

The production of secondary metabolites like this compound is intricately linked to the primary metabolism of the host organism, which supplies the necessary precursor molecules. Heterologous expression of the this compound gene cluster in Streptomyces coelicolor has revealed a significant dependency on the host's primary metabolic pathways, particularly for the provision of the 3-methylglutaryl-CoA (3-MG-CoA) moiety. researchgate.netnih.gov

Intensive investigations have shown that there are two distinct pathways capable of supplying 3-MG-CoA for this compound biosynthesis in the heterologous host S. coelicolor M1154. researchgate.netnih.gov

Cluster-Encoded Pathway : The this compound gene cluster itself encodes a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, Cpz5, which can initiate the formation of 3-MG-CoA. researchgate.netresearchgate.net

Host Primary Metabolism Pathway : The second source is the host's own leucine/isovalerate utilization (Liu) pathway. researchgate.netnih.gov In this pathway, the degradation of the branched-chain amino acid leucine produces the intermediate 3-methylglutaconyl-CoA. researchgate.net This intermediate is then hijacked from the host's primary metabolism and funneled into the this compound biosynthetic pathway. researchgate.netnih.gov This represents the first reported instance of this specific intermediate being utilized for secondary metabolite biosynthesis. researchgate.net

Further research has shown that after these two pathways merge, the enzymes Cpz20 (an acyl-CoA synthase) and Cpz25 (a reductase) from the this compound gene cluster are involved in the subsequent common steps. researchgate.netresearchgate.net This dual-origin of a key precursor highlights the complex interplay between the introduced biosynthetic pathway and the host's native metabolic network. Understanding this connection is crucial, as manipulating the host's primary metabolism, for instance by supplementing the culture with precursors like leucine, can be a strategy to enhance the production of this compound derivatives. researchgate.net

Table 1: Key Enzymes and Intermediates in the Dual Biosynthetic Routes to 3-Methylglutaryl-CoA

| Pathway Component | Enzyme/Intermediate | Role in this compound Biosynthesis | Reference |

|---|---|---|---|

| Cluster-Encoded | Cpz5 | 3-hydroxy-3-methylglutaryl-CoA synthase, initiates a pathway to 3-MG-CoA. | researchgate.netresearchgate.net |

| Host Primary Metabolism | Leucine/Isovalerate Utilization (Liu) Pathway | Provides 3-methylglutaconyl-CoA as a precursor from leucine degradation. | researchgate.netnih.gov |

| Host Primary Metabolism | 3-methylglutaconyl-CoA | An intermediate from the Liu-pathway that is incorporated into this compound biosynthesis. | researchgate.net |

| Shared Pathway | Cpz20 | Acyl-CoA synthase involved in the common route after the two initial pathways merge. | researchgate.netresearchgate.net |

| Shared Pathway | Cpz25 | Reductase involved in the common route after the two initial pathways merge. | researchgate.netresearchgate.net |

The efficiency of heterologous expression is not only dependent on precursor supply but is also heavily influenced by the regulatory network of the host organism. Host-native regulatory proteins can interact with the promoter regions of the heterologously expressed gene cluster, thereby modulating the production of the target metabolite. nih.govnih.gov Studies using DNA-affinity capturing assays (DACAs) have identified specific regulatory proteins from S. coelicolor M512 that influence this compound biosynthesis. asm.orgnih.govnih.gov

Two key regulators identified are:

Sco4385 : A TetR-family transcriptional regulator (TFR) from S. coelicolor. Overexpression of sco4385 was found to significantly increase the production of this compound. nih.govnih.gov This regulator binds specifically to the main promoter region of the this compound gene cluster, Pcpz10. nih.gov Interestingly, while it boosts this compound production, it does not have the same effect on the closely related liposidomycins, indicating a high degree of specificity in the regulatory interaction despite the similarity between the two biosynthetic gene clusters. nih.gov

Sco3571 : A Crp-like regulator (cAMP receptor protein) in S. coelicolor. The overexpression of sco3571 leads to a notable threefold increase in the production yield of this compound. asm.orgnih.govresearchgate.net The mechanism of action is likely through the upregulation of a precursor pathway. nih.govresearchgate.net It has been shown that Sco3571 activates the transcription of the liu pathway, which, as discussed previously, provides a key precursor for the 3-methylglutaryl moiety of this compound. researchgate.netasm.org This demonstrates a direct link between a host global regulator, primary metabolism, and the output of a heterologous secondary metabolite pathway.

These findings underscore the importance of the host's regulatory environment in heterologous production. The identification of such regulatory elements offers valuable targets for strain engineering. By fine-tuning the expression of these host-native regulators, it is possible to significantly enhance the production yields of valuable antibiotics like this compound in heterologous systems. nih.gov

Table 2: Host Regulatory Proteins Affecting this compound Production in S. coelicolor M512

| Regulatory Protein | Family | Effect on this compound Production | Mechanism of Action | Reference |

|---|---|---|---|---|

| Sco4385 | TetR-family regulator (TFR) | Increased production | Binds to the Pcpz10 promoter region of the this compound gene cluster. | nih.govnih.gov |

| Sco3571 | Crp-like regulator | Threefold increase in production | Upregulates the host's leucine/isovalerate utilization (liu) pathway, increasing precursor supply. | asm.orgnih.govresearchgate.net |

Chemical Synthesis Strategies and Analog Design

Total Synthesis Approaches to Caprazamycin and its Core Structures

The total synthesis of this compound, particularly this compound A, remained an elusive goal for some time due to the molecule's inherent complexities. nih.govkyoto-u.ac.jp These include the stereoselective construction of multiple chiral centers, the formation of the seven-membered 1,4-diazepanone ring, and the introduction of a labile fatty acid side chain. nih.gov The first total synthesis of caprazol (B1245282), the core structure of caprazamycins lacking the fatty acid moiety, was a significant milestone achieved by Matsuda and Ichikawa. kyoto-u.ac.jpthieme-connect.comhokudai.ac.jp This paved the way for subsequent efforts toward the complete natural products.

The retrosynthetic analysis of this compound A reveals several key disconnections that have guided synthetic strategies. kyoto-u.ac.jpresearchmap.jp A common approach involves disconnecting the unstable fatty acid side chain from a protected caprazol core. kyoto-u.ac.jpresearchmap.jp This strategy addresses the challenge of the side chain's instability under various reaction conditions. nih.govkyoto-u.ac.jp The protected caprazol itself is further broken down. Key disconnections often target the 1,4-diazepanone ring and the glycosidic bond. kyoto-u.ac.jpresearchmap.jp

One prominent retrosynthetic strategy for this compound A (1) is outlined below:

Disconnection 1: Fatty Acid Side Chain. The unstable fatty acid side chains (4 and 5) are envisioned to be introduced late in the synthesis to a protected caprazol intermediate (6). kyoto-u.ac.jp

Disconnection 2: 1,4-Diazepanone Ring. The seven-membered diazepanone ring is often formed via an intramolecular cyclization reaction, such as a Mitsunobu reaction or reductive amination. thieme-connect.comkyoto-u.ac.jpresearchmap.jp This disconnection leads back to a linear precursor containing the amino ribose and β-hydroxy-α-amino acid moieties.

Disconnection 3: β-Hydroxy-α-amino Acid. The syn-β-hydroxy-α-amino acid derivative (7) is a crucial chiral building block. Its synthesis is often approached through diastereoselective aldol (B89426) reactions. kyoto-u.ac.jpresearchmap.jpresearchgate.net

Disconnection 4: Glycosidic Bond. The bond connecting the uridine (B1682114) and the aminoribose moieties is another key disconnection. Glycosylation reactions are employed to couple these two fragments. thieme-connect.com

Another approach for the diazepanone-nucleoside core involves a 7-exo cyclization of an epoxyamine. clockss.org This strategy features the formation of the diazepanone ring from a precursor (B) generated through the coupling of a nucleoside segment (C) and an amine segment (D). clockss.org

The stereoselective synthesis of the numerous chiral centers within this compound is a central challenge. The syn-β-hydroxy-α-amino acid moiety, in particular, requires precise stereocontrol. nih.govnih.gov

Key stereoselective reactions employed in the synthesis of this compound and its core structures include:

Diastereoselective Aldol Reactions: Thiourea-catalyzed diastereoselective aldol reactions between aldehydes derived from uridine and isocyanates have been successfully used to construct the syn-β-hydroxy-α-amino acid derivative. kyoto-u.ac.jpresearchmap.jpkyoto-u.ac.jp The choice of catalyst can influence the diastereoselectivity of this reaction. kyoto-u.ac.jp

Sharpless Asymmetric Aminohydroxylation: This reaction has been utilized as a key step in the synthesis of caprazol to install the requisite amino and hydroxyl groups with high stereocontrol. thieme-connect.com

Asymmetric Epoxidation: Sharpless asymmetric epoxidation is another powerful tool used to create chiral epoxide intermediates, which can then be opened regioselectively to install desired functionalities. nih.gov

Glycosylation: The formation of the β-glycosidic linkage between the aminoribosyl fluoride (B91410) and the uridine acceptor is a critical step. The stereochemical outcome of this reaction can be highly dependent on the protecting groups and the Lewis acid used. thieme-connect.com For instance, using BF3·OEt2 as a Lewis acid activator can lead to high selectivity for the desired β-anomer. thieme-connect.com

The construction of the 1,4-diazepanone core has been achieved through several methods, including:

Mitsunobu Reaction: An intramolecular Mitsunobu reaction has proven effective for the seven-membered ring cyclization without causing epimerization. nih.govkyoto-u.ac.jpresearchmap.jp

Reductive Amination: This method has also been employed to form the diazepanone ring. thieme-connect.com

7-Exo Cyclization of Epoxyamine: This strategy provides an alternative route to the diazepanone-nucleoside core structure. clockss.org

| Reaction | Purpose | Key Reagents/Catalysts | Reference |

| Diastereoselective Aldol Reaction | Synthesis of syn-β-hydroxyamino acid | Thiourea catalysts, bases | kyoto-u.ac.jpresearchmap.jpresearchgate.net |

| Sharpless Asymmetric Aminohydroxylation | Introduction of amino and hydroxyl groups | - | thieme-connect.com |

| Asymmetric Epoxidation | Creation of chiral epoxide intermediates | - | nih.gov |

| Glycosylation | Formation of β-glycosidic linkage | BF3·OEt2 | thieme-connect.com |

| Intramolecular Mitsunobu Reaction | Formation of 1,4-diazepanone ring | PPh3, DBAD | researchmap.jp |

The introduction of the fatty acid side chain is arguably one of the most difficult steps in the total synthesis of caprazamycins. nih.govkyoto-u.ac.jp This is due to the inherent instability of the side chain, which contains a β-acyloxycarbonyl group and an O-acylglycoside. kyoto-u.ac.jp These functional groups are susceptible to decomposition under both acidic and basic conditions, primarily through β-elimination. nih.govkyoto-u.ac.jp

To overcome this challenge, synthetic strategies have focused on introducing the fatty acid side chain late in the synthesis to a protected caprazol core. kyoto-u.ac.jpresearchmap.jp This approach minimizes the exposure of the delicate side chain to harsh reaction conditions. A stepwise sequence for the introduction of the fatty acid has been developed, which has proven successful in the total synthesis of this compound A. kyoto-u.ac.jpresearchgate.net The final global deprotection step also requires careful optimization to avoid hydrogenation of the olefin in the uridine unit. kyoto-u.ac.jp The use of palladium black and formic acid has been identified as a suitable condition for this final deprotection. kyoto-u.ac.jp

Semi-Synthetic Approaches for this compound Derivatization

Semi-synthetic approaches have been instrumental in exploring the structure-activity relationships of caprazamycins and developing more potent analogs. These methods typically start from the natural products themselves or from a common core structure obtained through degradation.

A key strategy in the semi-synthesis of this compound derivatives involves the generation of a common core scaffold that is amenable to chemical modification. nih.gov Acidic treatment of a mixture of caprazamycins (A-G) yields caprazene, the core structure of these antibiotics, in high yield. nih.govscience.gov

Although caprazene itself lacks antibacterial activity, it serves as a valuable precursor for the synthesis of a wide range of derivatives. nih.govscience.gov The free amine on the caprazene core can be Boc-protected, and the carboxylic acid can be coupled with various amines or alcohols to generate libraries of amide and ester derivatives. nih.gov Global deprotection with trifluoroacetic acid then yields the final compounds for biological evaluation. nih.gov This approach has led to the development of derivatives with restored and even enhanced antibacterial activity. nih.gov For example, the semi-synthetic derivative CPZEN-45 exhibits potent activity against Mycobacterium tuberculosis. mdpi-res.comresearchgate.netjst.go.jphumanjournals.com

| Derivative Type | Modification Site | Resulting Activity | Key Examples | Reference |

| 1'''-Alkylamides | Carboxylic acid | Restored and potent antibacterial activity | CPZEN-45 (4b) | nih.gov |

| 1'''-Anilides | Carboxylic acid | Restored and potent antibacterial activity | CPZEN-48 (4d) | nih.gov |

| 1'''-Esters | Carboxylic acid | Restored and potent antibacterial activity | CPZEN-51 (4g) | nih.gov |

Development of Simplified this compound Analogs

The structural complexity of caprazamycins presents a barrier to their widespread development as therapeutic agents. Consequently, significant effort has been directed towards the design and synthesis of simplified analogs that retain the essential pharmacophoric features while being more synthetically accessible. nih.govresearchgate.netnih.govgriffith.edu.au This "function-oriented synthesis" approach aims to mimic or improve upon the biological activity of the natural product with less complex molecules. nih.govgriffith.edu.au

Initial studies involved the synthesis of truncated analogs where the diazepanone ring was removed and a lipophilic side chain was attached to either the C-7' or N6' position. nih.gov These studies provided valuable insights into the conformation-activity relationship. nih.gov

Based on these findings, further simplified analogs were designed. nih.govacs.org One successful strategy has been the replacement of the flexible diazepanone ring with more rigid scaffolds. acs.org For instance, oxazolidine-containing uridine derivatives were designed to restrict the conformation of the simplified analogs. nih.govacs.org This led to the discovery of t-butyl ester derivatives that exhibited potent activity against a range of bacteria, including vancomycin-resistant Enterococcus (VRE), with potencies similar to the parent caprazamycins. acs.org

Other simplified analogs have incorporated isoxazolidine (B1194047) and lactam-fused isoxazolidine moieties. nih.govresearchgate.net The synthesis of these compounds often relies on key steps like intramolecular 1,3-dipolar cycloaddition of alkenyl nitrones. researchgate.net These simplified derivatives have also shown promising antibacterial activities. nih.gov

The development of these simplified analogs represents a significant step towards creating new classes of antibacterial agents that are effective against drug-resistant bacteria and are more amenable to large-scale synthesis and further optimization. nih.govacs.org

Scaffold-Hopping Strategies (e.g., Oxazolidine (B1195125), Isoxazolidine, Piperidine)

Scaffold-hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a different, often simpler, scaffold while retaining the key pharmacophoric elements. This approach aims to simplify the molecular architecture, improve synthetic accessibility, and potentially enhance the pharmacological properties of the natural product.

Oxazolidine-Containing Analogs

A rational approach to simplifying the this compound structure involved replacing the complex diazepanone ring with a more synthetically tractable oxazolidine scaffold. acs.orgnih.gov This strategy was guided by the understanding that the diazepanone moiety primarily serves to orient the crucial uridine, amine, and fatty acyl groups. pnas.org The design of oxazolidine-containing uridine derivatives was based on restricting the conformation of acyclic analogs that had shown promise but lacked conformational rigidity. acs.orgnih.gov

The synthesis of these analogs began with the removal of the diazepanone ring and attachment of a lipophilic side chain to either the C-7′ or N6′ position of the aminoribosyluridine core. nih.gov To introduce conformational constraints, an oxazolidine ring was formed. acs.org The resulting oxazolidine-containing uridine derivatives, particularly those with a t-butyl ester, demonstrated significant antibacterial activity against a variety of bacterial strains, including vancomycin-resistant Enterococcus (VRE), with potency comparable to the parent caprazamycins. nih.gov

Table 1: Oxazolidine-Based this compound Analogs and Their Antibacterial Activity

| Compound | Key Structural Feature | Target Bacteria | MIC (μg/mL) |

| Analog 20 (tBu ester) | Oxazolidine scaffold, t-butyl ester | S. aureus, E. faecalis (VRE) | Potent activity |

| Acyclic Analogs (6-8) | Lacked diazepanone ring | Various | Showed promise, led to oxazolidine design |

Isoxazolidine-Containing Analogs

Another successful scaffold-hopping strategy involved replacing the diazepanone and aminoribose moieties with an isoxazolidine ring system. rsc.org This simplification was achieved by designing isoxazolidine-containing uridine derivatives. researchgate.netresearchgate.net The key synthetic step for constructing these analogs was an intramolecular 1,3-dipolar cycloaddition of an alkenyl nitrone. nih.govresearchgate.net This reaction efficiently created a lactone-fused isoxazolidine intermediate. researchgate.net

Subsequent ring-opening of the lactone and introduction of key substituents allowed for the synthesis of a diverse library of analogs. nih.govresearchgate.net Several of these isoxazolidine-containing derivatives exhibited good to moderate antibacterial activity against pathogens such as Haemophilus influenzae and vancomycin-resistant Enterococcus faecalis. researchgate.netresearchgate.net Lactam-fused isoxazolidine derivatives were also synthesized and showed moderate activity against a range of Gram-positive drug-resistant bacteria. acs.orgresearchgate.net

Table 2: Isoxazolidine-Based this compound Analogs and Their Antibacterial Activity

| Compound | Key Structural Feature | Target Bacteria | MIC (μg/mL) |

| Analog 31a,b | Isoxazolidine scaffold | H. influenzae ATCC 10211 | 0.25–0.5 |

| Various Analogs | Isoxazolidine scaffold | Vancomycin-resistant E. faecalis SR7914 | 4–8 |

| Lactam-fused Analogs | Lactam-fused isoxazolidine | Gram-positive drug-resistant bacteria | Moderate activity |

Piperidine-Containing Analogs

The seven-membered diazepanone ring of caprazamycins was also replaced with a more constrained six-membered piperidine (B6355638) scaffold. rsc.org This modification was intended to investigate the importance of the stereochemistry at the C-6′′′ position of the diazepanone and the C-5′ of the uridine. rsc.org The synthesis of these 5′-C-piperidinyl-5′-O-aminoribosyluridines was accomplished through a step-economical sequential aza-Prins-Ritter reaction. pnas.orgresearchgate.net

Evaluation of these piperidine-based analogs revealed that their inhibitory activity against MraY was sensitive to the stereochemistry at the C-5′ position. rsc.org Analogs with stereochemistry opposite to that of natural this compound at this position were found to be weak inhibitors. rsc.org However, certain analogs exhibited good MraY inhibitory activity and antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and VRE. researchgate.net

Design and Synthesis of Chemically Stable Analogs (e.g., Carbacaprazamycins)

A significant challenge in the synthesis and potential therapeutic use of caprazamycins is the chemical instability of the β-acyloxy ester in the diazepanone moiety, which is prone to β-elimination. hokudai.ac.jp To address this liability, chemically stable analogs called carbacaprazamycins (cCPZs) were designed and synthesized. hokudai.ac.jpnih.gov

In carbacaprazamycins, the labile β-acyloxy ester linkage is replaced with a more stable C-C bond, directly connecting the hydrophobic palmitoyl (B13399708) chain to the diazepanone ring. hokudai.ac.jp This design modification not only enhances chemical stability but also circumvents synthetic difficulties associated with the base-sensitive β-acyloxy ester. hokudai.ac.jp

The synthesized carbacaprazamycins retained potent inhibitory activity against the MraY enzyme. hokudai.ac.jp Furthermore, they demonstrated antibacterial activity against drug-resistant pathogens like MRSA and VRE, with potencies comparable to the parent caprazamycins. hokudai.ac.jpnih.gov Morphological studies on S. aureus treated with a carbathis compound analog suggested a mode of action distinct from other peptidoglycan synthesis inhibitors, highlighting the potential of these stable analogs as novel antibacterial agents. hokudai.ac.jp

Table 3: Comparison of this compound and Carbathis compound

| Compound Class | Linkage of Fatty Acyl Chain | Chemical Stability | Antibacterial Activity |

| Caprazamycins | β-acyloxy ester | Prone to β-elimination | Active against drug-resistant bacteria |

| Carbacaprazamycins | C-C bond | Enhanced stability | Active against drug-resistant bacteria |

Function-Oriented Synthesis for Targeted Libraries

Function-oriented synthesis (FOS) is a strategic approach that prioritizes the biological function of a molecule over the exact replication of a complex natural product structure. researchgate.netresearchgate.net This strategy aims to design and synthesize simplified analogs that retain or even improve upon the activity of the parent compound, while being more synthetically accessible. researchgate.net The development of this compound analogs has heavily relied on the principles of FOS. pnas.orgacs.org

By identifying the essential pharmacophoric elements of caprazamycins—the uridine, the amine, and the fatty acyl moiety—researchers have been able to design targeted libraries of simplified analogs where the complex diazepanone scaffold is replaced by simpler linkers. pnas.org This approach has facilitated the exploration of structure-activity relationships and the optimization of antibacterial properties.

The synthesis of oxazolidine, isoxazolidine, and other simplified this compound derivatives are prime examples of FOS. nih.govresearchgate.net These efforts have led to the discovery of novel antibacterial agents with potent activity against drug-resistant bacteria, demonstrating the power of FOS in developing new therapeutics based on natural product leads. researchgate.net The creation of these targeted libraries allows for a systematic evaluation of how structural modifications impact biological activity, guiding the design of future generations of MraY inhibitors.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Essential Pharmacophores within the Caprazamycin Scaffold

Systematic dissection of the this compound molecule has revealed that its biological activity is not confined to a single region but rather arises from the synergistic interplay of several key structural components. These essential pharmacophores include the uridine (B1682114), aminoribosyl, and fatty acyl moieties, as well as the unique diazepanone ring.

Role of the Uridine, Aminoribosyl, and Fatty Acyl Moieties

The core structure of this compound is a 5′-β-O-aminoribosyl-glycyluridine. asm.org SAR studies have consistently highlighted the criticality of the uridine, aminoribose, and the attached fatty acyl side chain for its antibacterial potency. nih.gov Truncated analogs lacking either the aminoribose or the uridine moiety exhibit a significant loss of activity, underscoring their essential role. nih.gov The uridine moiety is believed to be crucial for binding to the target enzyme, MraY, a key player in bacterial cell wall biosynthesis. nih.govnih.gov Modifications to the uridine structure generally lead to a reduction in activity. nih.gov

Contribution of the Diazepanone Ring System

A distinctive feature of the this compound structure is the seven-membered diazepanone ring. asm.orgjst.go.jp This heterocyclic system serves as a central scaffold, correctly positioning the critical pharmacophoric elements—the uridine, aminoribosyl, and fatty acyl groups—for optimal interaction with the target. researchgate.netnih.gov While essential for maintaining the correct conformation, studies have shown that the diazepanone ring itself can be replaced by simpler scaffold structures without complete loss of activity. researchgate.net This finding has opened avenues for the design of simplified this compound analogs with potentially improved pharmacological properties. The synthesis of this complex ring system has been a significant challenge in the total synthesis of caprazamycins. researchmap.jpresearchgate.net

Impact of Specific Structural Modifications on Antimicrobial Potency and Spectrum

The quest for improved this compound analogs has led to a variety of structural modifications, providing valuable insights into the SAR of this class of antibiotics.

Acidic treatment of the natural this compound mixture yields caprazene, the core structure, which itself is devoid of antibacterial activity. nih.gov However, activity can be restored and even enhanced by introducing various substituents at the 1'''-position. nih.gov Specifically, the creation of 1'''-alkylamide, 1'''-anilide, and 1'''-ester derivatives of caprazene has led to compounds with potent activity against Mycobacterium tuberculosis and M. avium complex strains. nih.gov For example, the semisynthetic derivative CPZEN-45, which features an α,β-unsaturated amide instead of the natural fatty acid side chain, exhibits potent activity against multidrug-resistant M. tuberculosis. researchgate.net

The nature of the lipophilic side chain has a profound impact on potency. Replacing the complex fatty acid of natural caprazamycins with a simpler palmitoyl (B13399708) chain resulted in palmitoyl caprazol (B1245282), which retained significant antibacterial activity against Mycobacterium smegmatis and also showed activity against drug-resistant bacteria like MRSA and VRE. acs.org Further modifications, such as the synthesis of anilide derivatives, have produced compounds even more potent than the parent this compound B against M. tuberculosis. mit.edu Interestingly, while anilides showed excellent activity, the presence of an alkoxy substituent on the phenyl ring tended to decrease potency. mit.edu

The following table summarizes the activity of key this compound derivatives:

| Compound | Modification | Target Organism(s) | Key Finding |

| Caprazene | Core structure, no fatty acid | - | Inactive, but a good precursor for semisynthesis. nih.gov |

| CPZEN-45 | α,β-unsaturated amide side chain | M. tuberculosis (including MDR strains) | Potent activity, altered mechanism of action targeting WecA. researchgate.net |

| Palmitoyl caprazol | Palmitoyl side chain | M. smegmatis, MRSA, VRE | Retained significant antibacterial activity. acs.org |

| Anilide derivatives | Anilide side chains | M. tuberculosis | Some derivatives were more potent than this compound B. mit.edu |

These studies collectively demonstrate that while the core nucleoside structure is essential, strategic modifications to the side chain can significantly enhance the potency and spectrum of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling and other ligand-based design strategies are powerful computational tools used to understand the correlation between the chemical structures of compounds and their biological activities. nih.govmdpi.com These approaches are particularly valuable in the absence of a high-resolution structure of the biological target. The fundamental principle of QSAR is that variations in the biological activity of a series of compounds are correlated with changes in their molecular properties. nih.gov

In the context of this compound and related MraY inhibitors, ligand-based approaches have been instrumental. biorxiv.org By analyzing a set of molecules with known activities, a pharmacophore model can be developed. This model represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. mdpi.com Such models serve as templates for virtual screening of compound libraries to identify new potential inhibitors. frontiersin.org

For flexible molecules like this compound, methods such as the conformationally sampled pharmacophore (CSP) approach are particularly useful as they account for the various shapes a molecule can adopt. nih.gov QSAR models can be built using various statistical methods, including multiple linear regression and neural networks, to create mathematical equations that predict the activity of new, untested compounds based on their calculated molecular descriptors. nih.govfrontiersin.org These computational strategies accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active, thereby saving time and resources. youtube.com

Conformation-Activity Relationship Investigations

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with its biological target. Conformation-activity relationship studies focus on understanding how the spatial arrangement of a molecule's atoms influences its biological activity. digitellinc.com For complex and flexible molecules like this compound, these investigations are crucial for rational drug design. nih.govacs.org

Studies on simplified this compound analogs, where the diazepanone ring was removed and a lipophilic side chain was attached at different positions, were conducted to probe the conformation-activity relationship. nih.govacs.org By restricting the conformation of these simplified analogs through the introduction of an oxazolidine (B1195125) ring, researchers were able to design derivatives with potent antibacterial activity, comparable to the parent caprazamycins. nih.govacs.org

Furthermore, investigations focusing on the sugar puckering and the dihedral angle of the uridine moiety in MraY inhibitors like this compound have led to the design of conformationally restricted analogs. medchemexpress.eu By synthesizing LNA/BNA-type 5'-O-aminoribosyluridine analogues, where the ribose pucker is fixed, a deeper understanding of the bioactive conformation was achieved. medchemexpress.eu These studies provide a framework for the simplification and rational design of novel MraY inhibitors based on the this compound scaffold. medchemexpress.euresearchmap.jp

Mechanism of Antimicrobial Action Moa and Target Engagement

Primary Cellular Target Identification: Peptidoglycan Biosynthesis

The foundational target of caprazamycins is the intricate process of peptidoglycan biosynthesis. nih.govnih.gov Peptidoglycan is a critical structural component of the bacterial cell wall, providing mechanical strength and protecting the cell from osmotic lysis. nih.gov Caprazamycins specifically interfere with the membrane-associated steps of this pathway. nih.gov The inhibition of this process leads to a compromised cell wall, ultimately resulting in bacterial cell death. This targeted action against peptidoglycan synthesis is a hallmark of several classes of nucleoside antibiotics, including the caprazamycins. nih.govnih.gov

Inhibition of MraY Translocase (Translocase I)

The specific enzyme within the peptidoglycan biosynthesis pathway that caprazamycins primarily inhibit is the phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY or Translocase I. nih.govuni-tuebingen.de MraY is an essential integral membrane protein that catalyzes the first committed step in the membrane cycle of peptidoglycan formation. nih.govresearchgate.netbiorxiv.org This reaction involves the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming the membrane-anchored intermediate, Lipid I. nih.govresearchgate.net By inhibiting MraY, caprazamycins effectively halt the production of Lipid I, thereby blocking the entire downstream process of peptidoglycan assembly. nih.govresearchgate.net

The inhibitory potency of caprazamycins and their derivatives against MraY has been quantified through various biochemical assays. For instance, in a study using a cell lysate of Bacillus subtilis overexpressing MraY, caprazamycin B exhibited a 50% inhibitory concentration (IC₅₀) of approximately 50 ng/ml. nih.gov Synthetic analogs have also been developed to probe the structure-activity relationship. One such analog, carbathis compound, demonstrated potent inhibition of MraY from Aquifex aeolicus (MraYAA) with an IC₅₀ value of 104 nM. researchgate.net Another study reported an IC₅₀ of 0.37 µM for a synthetic aminoribosyl uridine (B1682114) derivative against MraYAA. researchgate.net These values underscore the strong inhibitory capacity of the this compound scaffold against its primary target.

Table 1: IC₅₀ Values of this compound and its Derivatives against MraY

| Compound | Enzyme Source | IC₅₀ |

| This compound B | Bacillus subtilis MraY | ~50 ng/ml nih.gov |

| Carbathis compound | Aquifex aeolicus MraYAA | 104 nM researchgate.net |

| (S,S)-tartaric diamide (B1670390) linker analog | Aquifex aeolicus MraYAA | 0.37 µM researchgate.net |

| Palmitoylcaprazole | Not specified | Strong MraY inhibitory activity researchgate.net |

Enzyme kinetic studies have provided deeper insights into how caprazamycins interact with MraY. Liposidomycin, a closely related liponucleoside, was found to be a slow-binding inhibitor of E. coli MraY and non-competitive with the UDP-MurNAc-pentapeptide substrate. psu.edu This suggests a complex interaction mechanism that may involve conformational changes in the enzyme upon inhibitor binding. While specific kinetic data for this compound is less detailed in the provided results, the structural similarities with liposidomycin imply a potentially similar mode of inhibition. nih.gov The binding of these inhibitors is thought to occur at a shallow, surface-exposed site on MraY. nih.gov The aliphatic tail of caprazamycins is accommodated by a hydrophobic groove on the enzyme, which is believed to be the binding site for the lipid substrate, undecaprenyl phosphate. biorxiv.org

The structural basis for MraY inhibition by this compound analogues has been elucidated through X-ray crystallography. rcsb.orgpdbj.org The crystal structure of MraY from Aquifex aeolicus in complex with carbathis compound was determined at a resolution of 2.95 Å. researchgate.netrcsb.org These structures reveal that the inhibitor binds to a site on the cytoplasmic face of MraY, formed by transmembrane helices 5, 8, and 9b, and cytoplasmic loops C, D, and E. researchgate.net The uridine moiety, common to all nucleoside inhibitors of MraY, binds within a deep pocket, forming key hydrogen bonds and stacking interactions with conserved residues like F262. nih.gov The diazepanone ring and the lipid tail of the inhibitor occupy distinct regions of the binding site, highlighting the importance of these structural features for potent inhibition. nih.govosti.gov These structural insights have revealed cryptic druggable pockets that can be exploited for the rational design of novel MraY inhibitors. rcsb.orgpdbj.org

Secondary or Alternative Targets (e.g., WecA for CPZEN-45)

While the primary target of the parent caprazamycins is MraY, a notable derivative, CPZEN-45, has been shown to possess a different primary target, particularly in Mycobacterium tuberculosis. nih.govnii.ac.jp CPZEN-45 is a semi-synthetic analog created from caprazene, a hydrolysis product of caprazamycins. nih.gov Unlike its parent compounds, CPZEN-45's primary mode of action is the inhibition of N-acetylglucosamine-1-phosphate transferase (WecA). nih.govasm.orgnih.gov

In mycobacteria, WecA (also known as Rv1302 or Rfe) catalyzes the first step in the biosynthesis of the mycolylarabinogalactan core of the cell wall, a structure essential for the viability of M. tuberculosis. nih.govnih.gov Specifically, WecA transfers a GlcNAc-1-phosphate moiety to a decaprenyl-phosphate carrier. Inhibition of WecA by CPZEN-45 disrupts the synthesis of this critical cell wall component, leading to antitubercular activity. nih.govnii.ac.jp This shift in target specificity is significant, as CPZEN-45 is effective against this compound-resistant strains that overexpress MraY. nih.govnih.gov In Bacillus subtilis, the ortholog of WecA is TagO, which is involved in teichoic acid biosynthesis, and CPZEN-45 was also found to inhibit this enzyme. nih.govnih.gov

The IC₅₀ value for CPZEN-45 against B. subtilis TagO was approximately 50 ng/ml, while its IC₅₀ against MraY was significantly higher at around 400 ng/ml, confirming its preference for the WecA/TagO target. nih.gov This dual-targeting capability within the broader this compound family highlights their versatility as antimicrobial scaffolds.

Comparative Analysis of MOA with Related Peptidoglycan Inhibitors (e.g., Liposidomycins, Muraymycins)

Caprazamycins belong to a larger family of nucleoside antibiotics that inhibit MraY. nih.govnih.gov A comparative analysis reveals both commonalities and distinctions in their mechanisms of action.

Liposidomycins: These are structurally very similar to caprazamycins, sharing the unique (+)-caprazol core skeleton. nih.govuni-tuebingen.de Both classes of compounds are liponucleosides that target MraY. researchgate.netresearchgate.net They are thought to compete with the lipid carrier substrate, undecaprenyl phosphate. biorxiv.org A key structural difference is the presence of a sulfate (B86663) group on the aminoribose of liposidomycins, which is absent in caprazamycins. uni-tuebingen.de Both liposidomycin B and mureidomycin A have been identified as slow-binding inhibitors of MraY. psu.edu

Muraymycins: These are also uridine-derived peptide antibiotics that inhibit MraY. beilstein-journals.orgasm.org However, their core structure differs from caprazamycins. Muraymycins are competitive inhibitors with respect to the hydrophilic substrate, UDP-MurNAc-pentapeptide. nih.gov This contrasts with liposidomycins (and likely caprazamycins), which are competitive with the lipid substrate. biorxiv.orgnih.gov Despite these kinetic differences, structural studies show that the uridine moiety of all these inhibitors binds in the same pocket on MraY, underscoring a common anchoring point for MraY inhibition. nih.govpdbj.org

This comparative analysis demonstrates that while different classes of MraY inhibitors share a common enzymatic target and a core uridine scaffold, subtle variations in their chemical structures can lead to different kinetic mechanisms of inhibition and antibacterial spectra. nih.gov

Cellular and Biochemical Consequences of this compound Treatment in Bacteria

The antimicrobial activity of this compound and its derivatives stems from their ability to disrupt the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability. nih.gov This disruption is achieved through the specific inhibition of key enzymes involved in the early stages of peptidoglycan and, in some cases, teichoic acid and mycolyl-arabinogalactan synthesis. nih.govnih.gov

The primary biochemical consequence of this compound treatment is the inhibition of the phospho-MurNAc-pentapeptide translocase, commonly known as MraY. nih.govuni-tuebingen.de MraY is an integral membrane protein that catalyzes the first membrane-bound step in peptidoglycan biosynthesis. nih.govmdpi.com This crucial step involves the transfer of the phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), resulting in the formation of Lipid I. mdpi.comnih.gov By inhibiting MraY, caprazamycins block the synthesis of Lipid I, thereby halting the entire peptidoglycan production pathway. nih.govresearchgate.net This mode of action is shared by other nucleoside antibiotics like liposidomycins and mureidomycins. nih.gov

Research has further elucidated the specific inhibitory profiles of different this compound analogues. For instance, studies using Bacillus subtilis have shown that while this compound B is a potent inhibitor of MraY, its synthetic derivative, CPZEN-45, demonstrates a different primary target. nih.gov In B. subtilis, CPZEN-45 more strongly inhibits TagO, an enzyme involved in the biosynthesis of teichoic acid, which is another major component of the cell wall in Gram-positive bacteria. nih.gov In the context of Mycobacterium tuberculosis, CPZEN-45 has been found to inhibit WecA, the decaprenyl-phosphate–GlcNAc-1-phosphate transferase that initiates the synthesis of the essential mycolyl-arabinogalactan-peptidoglycan complex. nih.govresearchgate.net

The cellular consequence of this enzymatic inhibition is the compromised integrity of the bacterial cell wall, leading to growth inhibition and cell death. The specific impact can vary depending on the bacterial species and the specific this compound derivative. For example, treatment of Staphylococcus aureus with carbacaprazamycins, chemically stable analogues of caprazamycins, results in morphological changes that are distinct from those caused by other known peptidoglycan synthesis inhibitors. acs.org The potent activity of caprazamycins is particularly notable against Gram-positive bacteria, especially within the genus Mycobacterium, including multidrug-resistant strains of M. tuberculosis. nih.govresearchgate.net The lipophilic fatty acid side chain of the this compound molecule is believed to be important for penetrating the complex mycobacterial cell envelope. nih.gov

**Table 1: Inhibitory Activity of this compound B and CPZEN-45 in *Bacillus subtilis***

| Compound | Target Enzyme | IC₅₀ (ng/mL) | Primary Pathway Inhibited |

|---|---|---|---|

| This compound B | MraY | ~50 | Peptidoglycan Synthesis |

| TagO | ~150 | Teichoic Acid Synthesis | |

| CPZEN-45 | MraY | ~400 | Peptidoglycan Synthesis |

| TagO | ~50 | Teichoic Acid Synthesis |

Data derived from enzymatic activity assays using sonicated cell lysates of B. subtilis. nih.gov

Spectrum of Antimicrobial Activity and Preclinical Efficacy Evaluation

In Vitro Susceptibility Profiles against Bacterial Pathogens

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococci)

Caprazamycin and its analogues have demonstrated notable activity against various Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus and Enterococcus species. The natural product, this compound B, exhibits promising activity against these bacteria. researchgate.net Synthetic derivatives have also been developed to enhance this activity. For instance, certain this compound analogues have shown potent antibacterial effects against Gram-positive bacteria, including drug-resistant strains of S. aureus and E. faecium. researchgate.net

Derivatives of this compound have been specifically highlighted for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.net This suggests that the this compound scaffold is a valuable starting point for developing antibiotics that can combat these challenging pathogens.

Efficacy against Mycobacterial Species (Mycobacterium tuberculosis, M. avium, M. intracellulare)

Caprazamycins have shown significant promise as anti-mycobacterial agents. This compound B, isolated from Streptomyces sp., is active against Mycobacterium tuberculosis. researchgate.net Furthermore, various this compound derivatives have been found to be effective against both replicating and non-replicating M. tuberculosis in vitro, which is a crucial characteristic for targeting latent tuberculosis infections. newtbdrugs.orgresearchgate.net

The activity of caprazamycins extends to non-tuberculous mycobacteria as well. Several this compound compounds exhibited in vitro activity against Mycobacterium avium and Mycobacterium intracellulare, with MIC values ranging from 2.0 to 64 μg/ml. researchgate.net One particular analogue, RS-118641, was found to be the most potent among those tested against these species. nih.gov The semi-synthetic derivative, CPZEN-45, is also effective against the Mycobacterium avium complex (MAC).

Activity against Drug-Resistant Strains (e.g., MDR-TB, XDR-TB, MRSA, VRE)

A significant attribute of this compound and its derivatives is their efficacy against drug-resistant bacterial strains. This compound B has demonstrated good in vitro activity against multidrug-resistant M. tuberculosis (MDR-TB) strains. researchgate.net The semi-synthetic derivative, CPZEN-45, is active against both MDR-TB and extensively drug-resistant M. tuberculosis (XDR-TB) strains. newtbdrugs.orgrsc.org Importantly, no significant differences in the minimum inhibitory concentration (MIC) distributions were observed between non-MDR and MDR M. tuberculosis for certain capuramycin (B22844) analogues, indicating a lack of cross-resistance with existing drugs. nih.gov

Beyond mycobacteria, this compound analogues have shown potent activity against other drug-resistant pathogens. As mentioned, these compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.netresearchgate.net This broad spectrum of activity against resistant pathogens underscores the potential of caprazamycins in addressing the growing challenge of antimicrobial resistance.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. wikipedia.org The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity. microbe-investigations.com

MIC values for this compound and its derivatives have been determined against various bacterial strains. For instance, this compound B showed an MIC of 3.13 µg/mL against M. tuberculosis. researchgate.net The semi-synthetic derivative CPZEN-45 has an MIC of 1.56 µg/mL against the H37Rv strain of M. tuberculosis and 6.25 µg/mL against an MDR strain. newtbdrugs.org Against replicating and non-replicating M. tuberculosis, the MIC values for CPZEN-45 were in the ranges of 3.13-12.5 µg/mL and 6.25-12.5 µg/mL, respectively. researchgate.net

For capuramycin analogues, MICs were determined using a broth microdilution method. nih.gov The MIC50/90 values for the analogue RS-118641 were 1/2 mg/L for M. tuberculosis, 0.5/2 mg/L for MDR M. tuberculosis, 4/8 mg/L for M. avium, and 0.06/0.5 mg/L for M. intracellulare. nih.gov

| Compound | Organism | Strain | MIC (µg/mL) |

| This compound B | M. tuberculosis | - | 3.13 researchgate.net |

| CPZEN-45 | M. tuberculosis | H37Rv | 1.56 newtbdrugs.org |

| CPZEN-45 | M. tuberculosis | MDR strain | 6.25 newtbdrugs.org |

| CPZEN-45 | Replicating M. tuberculosis | - | 3.13-12.5 researchgate.net |

| CPZEN-45 | Non-replicating M. tuberculosis | - | 6.25-12.5 researchgate.net |

| RS-118641 | M. tuberculosis | - | MIC50: 1, MIC90: 2 |

| RS-118641 | M. tuberculosis | MDR | MIC50: 0.5, MIC90: 2 |

| RS-118641 | M. avium | - | MIC50: 4, MIC90: 8 |

| RS-118641 | M. intracellulare | - | MIC50: 0.06, MIC90: 0.5 |

Time-Kill Kinetics Studies

Time-kill kinetics assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. emerypharma.com This analysis provides a dynamic view of how the drug affects bacterial viability. A bactericidal effect is typically defined as a ≥3-log10 reduction in the colony-forming units (CFU)/mL from the initial inoculum. emerypharma.com

While specific time-kill kinetics data for this compound itself is not extensively detailed in the provided context, the bactericidal nature of this class of compounds has been established. rsc.org For instance, capuramycin and its derivatives are reported to be bactericidal. rsc.org The semi-synthetic derivative CPZEN-45 is active against both replicating and non-replicating M. tuberculosis in vitro, suggesting it possesses killing activity against persistent organisms. newtbdrugs.orgresearchgate.net Time-kill assays for other anti-mycobacterial agents have shown that the rate and extent of killing can vary significantly between different drugs and bacterial species. nih.gov

In Vivo Efficacy in Preclinical Infection Models (Non-Human)

The in vivo efficacy of this compound and its analogues has been evaluated in various non-human infection models, primarily in mice. These studies are crucial for determining the therapeutic potential of these compounds.

CPZEN-45 has demonstrated efficacy in a mouse model of acute tuberculosis, showing effectiveness against both drug-sensitive and XDR-TB strains. newtbdrugs.org In a murine lung model of tuberculosis, intranasal administration of capuramycin analogues RS-112997 and RS-124922 resulted in a significant reduction of the mycobacterial load in the lungs compared to untreated controls. nih.gov Similarly, these three analogues also showed therapeutic efficacy against M. intracellulare infection in mice. nih.gov

Further studies with CPZEN-45 in mice intravenously infected with acute TB showed a dose-dependent reduction in lung CFU, with a 1 to 1.5 log reduction observed. researchgate.net In a gamma interferon gene-disrupted (GKO) mouse model of acute tuberculosis, CPZEN-45 also demonstrated efficacy with a 1-1.5 log CFU reduction in the lungs of infected mice. newtbdrugs.org Additionally, various this compound compounds exerted potent therapeutic effects in an in vivo-mimic silkworm infection model. researchgate.net

Murine Systemic and Pulmonary Infection Models

Caprazamycins have shown considerable therapeutic efficacy in murine models of both systemic and pulmonary tuberculosis. These models are essential for evaluating the in vivo potential of new antibiotic candidates. The derivative CPZEN-45, in particular, has been the subject of multiple studies.

In acute tuberculosis models, where mice are infected intravenously, subcutaneous administration of CPZEN-45 has been effective against both drug-sensitive and extremely drug-resistant (XDR) Mtb strains. newtbdrugs.org Studies have shown a dose-dependent activity, with higher doses leading to a greater reduction in bacterial load. researchgate.net For instance, in mice infected with an XDR Mtb strain resistant to ten different drugs, CPZEN-45 demonstrated excellent therapeutic efficacy. nih.gov

Pulmonary infection models, which more closely mimic the natural route of human infection, have also been employed. In a gamma interferon gene-disrupted (GKO) mouse model infected with Mtb via aerosol, CPZEN-45 treatment resulted in a 1 to 1.5 log reduction in colony-forming units (CFU) in the lungs. newtbdrugs.org Similarly, in other murine models of acute and XDR tuberculosis, subcutaneous administration of CPZEN-45 achieved a 1 to 1.5 log CFU reduction in lung bacterial loads. nih.govmdpi.com Preliminary studies with an inhalable powder formulation of CPZEN-45 have also shown a 1-log decrease in the bacterial burden in the lungs of infected guinea pigs, a model known for developing human-like necrotic lesions. mdpi.com

Table 1: Efficacy of this compound Derivatives in Murine Infection Models

| This compound Derivative | Mouse Model | Mtb Strain | Infection Type | Efficacy (CFU Reduction) | Source |

| CPZEN-45 | - | Drug-sensitive & XDR | Acute (IV) | Effective | newtbdrugs.org |

| CPZEN-45 | - | - | Acute (IV) | 1-1.5 log₁₀ in lungs (dose-dependent) | researchgate.net |

| CPZEN-45 | GKO | Erdman | Acute (Aerosol) | 1-1.5 log in lungs | newtbdrugs.org |

| CPZEN-45 | - | XDR (resistant to 10 drugs) | - | Excellent therapeutic efficacy | nih.gov |

| CPZEN-45 | - | - | Acute & XDR | 1-1.5 log in lungs | |

| CPZEN-45 | BALB/c | H37Ra | - | Significant reduction in lungs, liver, and spleen | nih.gov |

| CPZEN-45 | Guinea Pig | - | - | 1-log in lungs (inhalable powder) | mdpi.com |

Efficacy against Replicating and Non-Replicating Bacteria in Animal Models

A critical attribute for any new anti-tuberculosis agent is its ability to eliminate non-replicating or dormant bacteria, which are a major cause of the long treatment duration and relapse. Caprazamycins have shown promising activity against these persistent bacteria.

In vitro studies have confirmed that CPZEN-45 is active against both replicating and non-replicating Mtb. newtbdrugs.orgnih.govmdpi.comresearchgate.net This suggests that it could be effective against latent tuberculosis infections. The minimum inhibitory concentration (MIC) values for CPZEN-45 against replicating Mtb were in the range of 3.13-12.5 µg/mL, while for non-replicating Mtb, the MICs were between 6.25-12.5 µg/mL. researchgate.net Another capuramycin analog, UT-01320, was also found to kill non-replicating Mtb under low-oxygen conditions. nih.gov

This in vitro activity translates to in vivo efficacy in models of chronic infection, which are considered to harbor non-replicating bacterial populations. For example, the ability of CPZEN-45 to reduce bacterial load in chronic murine tuberculosis models indicates its potential to target these persistent forms. redetb.org.br The nitroimidazole compound pretomanid, for comparison, also demonstrates microbicidal action against M. tuberculosis in both proliferative and resting phases. tandfonline.com The development of drugs active against these non-replicating bacteria is a key strategy to shorten treatment regimens for tuberculosis. nih.gov

Table 2: Efficacy of this compound Derivatives against Replicating and Non-Replicating M. tuberculosis

| Compound | Bacterial State | In Vitro/In Vivo | Model | Key Finding | Source |

| CPZEN-45 | Replicating & Non-replicating | In Vitro | - | Active against both forms | newtbdrugs.orgnih.govmdpi.comresearchgate.net |

| CPZEN-45 | Replicating | In Vitro | - | MIC: 3.13-12.5 µg/mL | researchgate.net |

| CPZEN-45 | Non-replicating | In Vitro | - | MIC: 6.25-12.5 µg/mL | researchgate.net |

| UT-01320 | Non-replicating | In Vitro | Low-oxygen conditions | Bactericidal at low concentrations | nih.gov |

| CPZEN-45 | Non-replicating (presumed) | In Vivo | Chronic murine TB model | Reduced bacterial lung burden | redetb.org.br |

Combination Therapy Approaches in Preclinical Models

Combination therapy is the cornerstone of tuberculosis treatment to prevent the emergence of drug resistance and enhance efficacy. Preclinical studies have explored the potential of caprazamycins as part of combination regimens.

Improved efficacy has been observed when CPZEN-45 is administered in combination with other anti-tuberculosis drugs. newtbdrugs.org In a murine model with drug-sensitive Mtb, combination therapy of CPZEN-45 with isoniazid (B1672263) and rifampicin (B610482) showed promising synergistic effects. tandfonline.com This suggests that CPZEN-45 could be a valuable addition to existing treatment regimens.

Furthermore, innovative formulations are being developed to facilitate combination therapy. A spray-dried combination of CPZEN-45 and capreomycin (B601254) has been created as a single-particle aerosol for inhaled delivery. nih.govacademindex.com This approach aims to deliver high local concentrations of both drugs directly to the lungs, which could be particularly beneficial for treating multidrug-resistant (MDR) and XDR-TB. nih.gov The in vitro effect of this combination was found to be additive. In another study, the combination of CPZEN-45 with vancomycin (B549263) was reported to be synergistic against two rapidly growing non-tuberculous mycobacteria, M. smegmatis and C. glutamicum. dtic.mil

Table 3: Preclinical Combination Therapy Approaches with Caprazamycins

| This compound Derivative | Combination Drug(s) | Model | Outcome | Source |

| CPZEN-45 | Isoniazid, Rifampicin | Murine model (drug-sensitive Mtb) | Promising synergistic effects | tandfonline.com |

| CPZEN-45 | Capreomycin | In Vitro | Additive effect | |

| CPZEN-45 | Capreomycin | Preclinical (aerosol formulation) | Development of a combination product for inhalation | nih.govacademindex.com |

| CPZEN-45 | Vancomycin | In Vitro (NTM) | Synergistic against M. smegmatis and C. glutamicum | dtic.mil |

Bacterial Resistance Mechanisms to Caprazamycin

Intrinsic Resistance in Bacterial Species

Intrinsic resistance is the innate ability of a bacterial species to resist a particular antibiotic, independent of previous exposure or horizontal gene transfer. mdpi.commdpi.com The primary example of intrinsic resistance to caprazamycin is the self-resistance mechanism of the producing organism, Streptomyces sp. MK730-62F2. uni-tuebingen.degoogle.com Like many antibiotic-producing microbes, this strain must possess systems to prevent self-intoxication. uni-tuebingen.de